molecular formula C19H19FN2O3 B276738 2-(4-FLUOROPHENYL)-N~1~-[4-(MORPHOLINOCARBONYL)PHENYL]ACETAMIDE

2-(4-FLUOROPHENYL)-N~1~-[4-(MORPHOLINOCARBONYL)PHENYL]ACETAMIDE

Cat. No.: B276738
M. Wt: 342.4 g/mol
InChI Key: OUVFCZUYRODPHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-FLUOROPHENYL)-N~1~-[4-(MORPHOLINOCARBONYL)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group and a morpholinylcarbonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-FLUOROPHENYL)-N~1~-[4-(MORPHOLINOCARBONYL)PHENYL]ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The process often includes the formation of intermediate compounds through reactions such as nucleophilic substitution and amide bond formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-FLUOROPHENYL)-N~1~-[4-(MORPHOLINOCARBONYL)PHENYL]ACETAMIDE can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-FLUOROPHENYL)-N~1~-[4-(MORPHOLINOCARBONYL)PHENYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-FLUOROPHENYL)-N~1~-[4-(MORPHOLINOCARBONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-FLUOROPHENYL)-N~1~-[4-(MORPHOLINOCARBONYL)PHENYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H19FN2O3

Molecular Weight

342.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-[4-(morpholine-4-carbonyl)phenyl]acetamide

InChI

InChI=1S/C19H19FN2O3/c20-16-5-1-14(2-6-16)13-18(23)21-17-7-3-15(4-8-17)19(24)22-9-11-25-12-10-22/h1-8H,9-13H2,(H,21,23)

InChI Key

OUVFCZUYRODPHD-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)F

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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